Lipophilicity Reduction vs. Non-Fluorinated Parent Ester: LogP 1.69 vs. 2.46
Ethyl 3-fluorocyclopentanecarboxylate exhibits a computed LogP of 1.69 (XLogP3 = 1.7), which is substantially lower than the LogP of 2.46 measured for its non-fluorinated counterpart, ethyl cyclopentanecarboxylate (CAS 5453-85-0). This represents a ΔLogP of -0.77, corresponding to an approximately 5.9-fold decrease in octanol–water partition coefficient [1]. The magnitude of this reduction exceeds the typical ~0.5 log unit decrease observed for simple alkyl fluoride substitution and is attributable to the combined electron-withdrawing and dipole effects of the fluorine positioned on the cyclopentane ring [2]. For medicinal chemists, a LogP shift of this magnitude can move a lead compound from a high-lipophilicity risk zone (LogP > 3 for the derived amide or acid) into compliance with Lipinski and astex fragment-likeness criteria, directly reducing hERG binding, phospholipidosis, and metabolic clearance risks [2].
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.69 (computed); XLogP3 = 1.7 |
| Comparator Or Baseline | Ethyl cyclopentanecarboxylate: LogP = 2.46 (experimental/ computed); XLogP3-AA = 2.0 |
| Quantified Difference | ΔLogP = -0.77 (approximately 5.9-fold decrease in partition coefficient) |
| Conditions | Computed values from Chemscene, PubChem (XLogP3 3.0), and SIELC databases; experimental validation pending |
Why This Matters
The lower LogP of the fluorinated ester translates into improved aqueous solubility and reduced non-specific protein binding in downstream drug candidates, directly addressing two of the most common causes of attrition in lead optimization.
- [1] SIELC. Ethyl cyclopentanecarboxylate – Physicochemical Properties. LogP: 2.46. View Source
- [2] Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. DOI: 10.1126/science.1131943. View Source
